molecular formula C25H22Cl2N2O7 B11687504 4-[(Z)-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate

4-[(Z)-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate

Cat. No.: B11687504
M. Wt: 533.4 g/mol
InChI Key: SZCBARYDDHHBOL-QDTIIGTASA-N
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Description

4-[(Z)-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines aromatic rings with functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then reacted with formamide to form the formamido intermediate. This intermediate undergoes further reactions to introduce the imino and phenyl groups. The final step involves the esterification of the phenyl group with 2-(2,4-dichlorophenoxy)acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(Z)-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(Z)-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE is unique due to its combination of aromatic rings and functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research and industrial applications.

Properties

Molecular Formula

C25H22Cl2N2O7

Molecular Weight

533.4 g/mol

IUPAC Name

[4-[(Z)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C25H22Cl2N2O7/c1-32-21-10-16(11-22(33-2)24(21)34-3)25(31)29-28-13-15-4-7-18(8-5-15)36-23(30)14-35-20-9-6-17(26)12-19(20)27/h4-13H,14H2,1-3H3,(H,29,31)/b28-13-

InChI Key

SZCBARYDDHHBOL-QDTIIGTASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C\C2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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